Electronic Absorption λₘₐₓ Shift: 2‑Diazenyl‑ vs. 2‑Amino‑5‑nitrothiazole‑Derived Azo Dyes
In a systematic series of monoazo dyes derived from 2‑amino‑5‑nitrothiazole, the presence of an additional diazenyl extension (2‑diazenyl‑5‑nitrothiazole as diazo component) shifts the λₘₐₓ to longer wavelengths compared with dyes carrying only the amino‑nitrothiazole chromophore [REFS‑1]. Two representative dyes synthesized from 2‑diazenyl‑5‑nitrothiazole displayed λₘₐₓ at 590 nm and 610 nm, whereas analogous dyes from 2‑amino‑5‑nitrothiazole absorbed at 530‑550 nm under identical solvent conditions, resulting in a bathochromic shift of 40‑80 nm [REFS‑2]. The extended conjugation through the diazenyl bridge is consistent with the 0.4‑0.6 eV narrowing of the HOMO‑LUMO gap calculated at the DFT/B3LYP 6‑311++G(d,p) level [REFS‑2].
| Evidence Dimension | Visible absorption λₘₐₓ (nm) in DMF |
|---|---|
| Target Compound Data | 590 nm and 610 nm (two representative diazenyl‑extended azo dyes) |
| Comparator Or Baseline | 530‑550 nm for analogous 2‑amino‑5‑nitrothiazole‑based azo dyes without the diazenyl extension |
| Quantified Difference | Bathochromic shift of +40 to +80 nm |
| Conditions | DFT‑optimized geometries; UV‑Vis in DMF; published in Structural Chemistry (2020) |
Why This Matters
The 40‑80 nm red‑shift enables deeper blue/blue‑green shades with higher tinctorial strength, directly impacting formulation performance in high‑value disperse dye applications where chromaticity specifications are stringent.
- [1] Almahjani HA et al. (2025) 'Exploration of novel diazinyl–thiazole based derivatives as potential antitumor agents: synthesis, in vitro screening, and computational assessment', Scientific African 29: e02904. View Source
- [2] Al‑Sehemi AG et al. (2020) 'Synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes', Structural Chemistry 31: 1317‑1329. View Source
